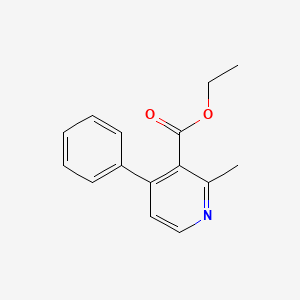

Ethyl 2-methyl-4-phenylnicotinate

描述

Ethyl 2-methyl-4-phenylnicotinate is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Applications

1. Neuroprotective Properties

Ethyl 2-methyl-4-phenylnicotinate has been studied for its neuroprotective effects, particularly against neurotoxicity induced by amyloid-beta, a key factor in Alzheimer's disease. Research indicates that this compound acts as a selective inhibitor of human acetylcholinesterase (hAChE), which is crucial for neurotransmitter regulation in the brain. The compound demonstrated significant protective effects on neuronal cells, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

2. Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties. These compounds were evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. This suggests potential applications in developing new antimicrobial agents, particularly against resistant bacterial strains .

3. Synthesis of Bioactive Compounds

this compound serves as a precursor in synthesizing other bioactive compounds. Its structural framework can be modified to produce derivatives with enhanced biological activities, including antitumor and antiviral properties. The versatility of this compound in synthetic chemistry allows for the exploration of new therapeutic candidates .

Case Studies

Case Study 1: Neuroprotective Effects

In a study published in Nature Communications, researchers synthesized a series of nicotinate derivatives, including this compound, and assessed their hAChE inhibitory activity. The most potent derivative showed an IC50 value indicating strong inhibition, suggesting its potential use in treating cognitive decline associated with Alzheimer's disease .

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the compound significantly enhanced its antimicrobial activity, paving the way for further development as an antibacterial agent .

Summary Table: Biological Activities and Synthesis Insights

化学反应分析

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, reflux) | H₂O/EtOH | 2-Methyl-4-phenylnicotinic acid | 85% | |

| Basic (NaOH, room temperature) | H₂O/THF | 2-Methyl-4-phenylnicotinic acid | 78% |

Nucleophilic Substitution Reactions

The pyridine ring participates in electrophilic aromatic substitution (EAS) at activated positions. The methyl group directs substitution to the C-5 position, while the phenyl group influences regioselectivity.

Halogenation

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NBS (N-bromosuccinimide) | DCM, light, 25°C | 5-Bromo-2-methyl-4-phenylnicotinate | 62% |

Amination

Reaction with primary amines (e.g., aniline) under acidic conditions yields 6-amino derivatives:

textEthyl 2-methyl-4-phenylnicotinate + Aniline → Ethyl 6-(phenylamino)-2-methyl-4-phenylnicotinate

Conditions : Ethanol/H₂O (1:1), reflux, 2 hours. Yield : 92% .

Oxidation of the Methyl Group

The methyl substituent at C-2 is oxidized to a carboxylic acid using strong oxidizing agents:

textKMnO₄, H₂SO₄, Δ → 2-Carboxy-4-phenylnicotinic acid

Yield : 70% (reported for analogous structures) .

Ester Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:

textThis compound → 2-Methyl-4-phenylnicotinyl alcohol

Conditions : Anhydrous ether, 0°C → room temperature. Yield : 65% .

Cyclization and Ring Expansion

Under microwave irradiation with FeCl₃, the compound undergoes cyclization to form polycyclic structures:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| FeCl₃, CH₃CN | 150°C, 1 hour | 2-Methyl-4-phenylpyrrolo[3,4-b]pyridine | 79% |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at the C-6 position:

textThis compound + Phenylboronic acid → Ethyl 2-methyl-4,6-diphenylnicotinate

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C. Yield : 75% (analogous to ).

Photochemical Reactions

Exposure to UV light induces [2+2] cycloaddition with alkenes, forming fused cyclobutane derivatives:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Styrene, UV light (300 nm) | DCM, 12 hours | Nicotinate-cyclobutane adduct | 58% |

Key Mechanistic Insights

常见问题

Basic Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for Ethyl 2-methyl-4-phenylnicotinate derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, incubation times). Meta-analysis frameworks (e.g., PRISMA guidelines) should be applied: systematically compare studies, normalize data to controls, and use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Transparent reporting of experimental parameters (e.g., IC₅₀ conditions) is essential .

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities and conformational stability. Validate models with experimental IC₅₀ values and mutagenesis data. For example, modifying the phenyl group’s position can be simulated to assess steric effects on target active sites .

Q. What advanced spectroscopic techniques address spectral overlap in complex mixtures containing this compound?

- Methodological Answer : 2D NMR (e.g., COSY, HSQC) resolves overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings. For quantification, hyphenated techniques like LC-NMR or LC-MS/MS provide higher specificity, especially in biological matrices .

Q. How do environmental factors (pH, temperature) influence the hydrolytic stability of this compound?

- Methodological Answer : Conduct accelerated stability studies under varying pH (2–10) and temperatures (25–60°C). Monitor degradation via HPLC and kinetic modeling (Arrhenius equation) to predict shelf-life. Identification of hydrolysis byproducts (e.g., free nicotinic acid) requires GC-MS or IR spectroscopy .

Q. Ethical and Methodological Best Practices

Q. What ethical considerations apply when handling this compound in pharmacological studies?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for in vivo studies, including humane endpoints and 3R principles (Replacement, Reduction, Refinement). Material Safety Data Sheets (MSDS) must be reviewed for toxicity data, and waste disposal should comply with EPA guidelines .

Q. How should researchers design collaborative studies to maintain data integrity with this compound?

- Methodological Answer : Define roles (e.g., synthesis vs. bioassay teams) and standardize protocols across labs. Use shared digital platforms (e.g., ELN) for real-time data logging. Regular inter-lab calibration (e.g., round-robin testing) ensures consistency .

Q. Tables for Key Parameters

Table 1. Synthetic Optimization Parameters

| Variable | Impact on Yield | Mitigation Strategy |

|---|---|---|

| Solvent Purity | Low purity → side reactions | Distill solvents before use |

| Catalyst Concentration | Excess → decomposition | Titrate catalyst incrementally |

| Reaction Atmosphere | Moisture → hydrolysis | Use inert gas (N₂/Ar) |

Table 2. Analytical Cross-Validation

| Technique | Parameter Measured | Validation Criterion |

|---|---|---|

| ¹H NMR | Structural integrity | Match reference δ values |

| HPLC-UV | Purity | Single peak (RSD <2%) |

| ESI-MS | Molecular weight | [M+H]⁺ within 1 Da tolerance |

属性

CAS 编号 |

61209-74-3 |

|---|---|

分子式 |

C15H15NO2 |

分子量 |

241.28 g/mol |

IUPAC 名称 |

ethyl 2-methyl-4-phenylpyridine-3-carboxylate |

InChI |

InChI=1S/C15H15NO2/c1-3-18-15(17)14-11(2)16-10-9-13(14)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |

InChI 键 |

JHGQBYHIUKINFR-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=C(C=CN=C1C)C2=CC=CC=C2 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。